N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine
Description
N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted at position 4 with an aromatic amine group. The phenyl ring at position 4 is further modified with a 2-(2-ethoxyethoxy) side chain, introducing hydrophilic ether linkages that may enhance solubility and modulate pharmacokinetic properties . Thienopyrimidines are structurally analogous to purines, enabling interactions with biological targets such as kinases, receptors, and enzymes.
Properties
CAS No. |
917907-08-5 |
|---|---|
Molecular Formula |
C17H19N3O2S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-(2-ethoxyethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N3O2S/c1-3-21-8-9-22-14-7-5-4-6-13(14)20-16-15-12(2)10-23-17(15)19-11-18-16/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,19,20) |
InChI Key |
SCYVNNGSDHCWMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC=CC=C1NC2=C3C(=CSC3=NC=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparison with Similar Compounds
Key Observations:
- Solubility : The ethoxyethoxy chain in the target compound introduces polarity, contrasting with lipophilic groups (e.g., trifluoromethyl in , propyl in ).
- Electron Effects : Electron-withdrawing groups (e.g., trifluoromethyl , fluorine ) may enhance target binding compared to the electron-donating ethoxyethoxy group.
- Metabolic Stability: Tetrazole () and fluorine substituents () are known to resist oxidative metabolism, whereas the ethoxyethoxy chain may undergo hydrolysis.
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are unavailable, insights can be inferred from analogs:
Notes:
- The ethoxyethoxy group may reduce blood-brain barrier penetration compared to trifluoromethyl analogs .
Biological Activity
N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thienopyrimidine class, characterized by a thieno ring fused to a pyrimidine. Its chemical structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 302.38 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cell signaling pathways. The following mechanisms have been identified:
- Inhibition of Phosphoinositide 3-Kinase (PI3K) : Similar compounds have shown efficacy in inhibiting the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
- Modulation of Apoptotic Pathways : The compound induces apoptosis in cancer cell lines by activating caspases and promoting mitochondrial dysfunction.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase, thereby hindering cancer cell proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines, including:
- MCF-7 (Breast Cancer) : IC50 values indicate significant growth inhibition.
- PC-3 (Prostate Cancer) : Induces apoptosis through JNK pathway activation.
The following table summarizes the cytotoxic effects observed in different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| PC-3 | 10 | JNK pathway activation |
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results suggest that the compound may effectively reduce tumor size in xenograft models. Further research is needed to confirm these findings and evaluate pharmacokinetics.
Case Studies
-
Case Study 1 : A study evaluated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent increase in apoptosis markers (caspase-3 activation), supporting its potential as a therapeutic agent in breast cancer treatment.
"The compound demonstrated significant apoptotic activity in MCF-7 cells, suggesting its potential utility in targeted cancer therapies."
-
Case Study 2 : In a prostate cancer model using PC-3 cells, treatment with the compound resulted in substantial inhibition of cell proliferation and induction of G1 phase arrest.
"this compound effectively reduced tumor growth rates in vivo."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
